2'-(2-Bromohexadecanoyl)paclitaxel, (2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(2-Bromohexadecanoyl)paclitaxel, (2R)- is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is designed to enhance the delivery and efficacy of paclitaxel by modifying its structure to improve its pharmacokinetic properties and targeting capabilities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-Bromohexadecanoyl)paclitaxel involves the conjugation of paclitaxel with a 2-bromohexadecanoyl group. The process typically includes the following steps:
Activation of Paclitaxel: Paclitaxel is first activated by reacting with a suitable activating agent to form an intermediate.
Conjugation with 2-Bromohexadecanoyl Group: The activated paclitaxel is then reacted with 2-bromohexadecanoic acid under specific conditions to form the desired conjugate.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and consistency of the product. This typically includes:
Optimization of Reaction Conditions: Ensuring optimal temperature, pH, and solvent conditions to maximize yield.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
化学反応の分析
Types of Reactions
2’-(2-Bromohexadecanoyl)paclitaxel undergoes various chemical reactions, including:
Hydrolysis: The ester bond between paclitaxel and the 2-bromohexadecanoyl group can be hydrolyzed under acidic or basic conditions.
Reduction: The bromine atom can be reduced to form a corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: Paclitaxel and 2-bromohexadecanoic acid.
Reduction: Paclitaxel and hexadecanoic acid.
Substitution: Various paclitaxel derivatives depending on the nucleophile used.
科学的研究の応用
2’-(2-Bromohexadecanoyl)paclitaxel has several scientific research applications, including:
Cancer Treatment: Used in the development of nanoparticle formulations for targeted cancer therapy, particularly for non-small cell lung cancer.
Drug Delivery Systems: Incorporated into lipid nanoparticles to enhance drug delivery and improve pharmacokinetics.
Pharmacokinetic Studies: Used to study the pharmacokinetic properties of modified paclitaxel derivatives.
Biological Research: Investigated for its effects on cell proliferation and apoptosis in cancer cells.
作用機序
The mechanism of action of 2’-(2-Bromohexadecanoyl)paclitaxel involves:
Tubulin Polymerization: Similar to paclitaxel, it promotes the polymerization of tubulin, stabilizing microtubules and inhibiting cell division.
Enhanced Targeting: The 2-bromohexadecanoyl group enhances the targeting of the compound to cancer cells, improving its efficacy.
Improved Pharmacokinetics: The modification improves the pharmacokinetic profile, allowing for sustained drug release and higher antitumor efficacy.
類似化合物との比較
Similar Compounds
Paclitaxel: The parent compound, widely used in cancer therapy.
Docetaxel: Another taxane derivative with similar mechanisms of action.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy in certain cancers.
Uniqueness
2’-(2-Bromohexadecanoyl)paclitaxel is unique due to its enhanced targeting capabilities and improved pharmacokinetic properties. The addition of the 2-bromohexadecanoyl group allows for better drug delivery and sustained release, making it a promising candidate for targeted cancer therapy .
特性
CAS番号 |
288305-07-7 |
---|---|
分子式 |
C63H80BrNO15 |
分子量 |
1171.2 g/mol |
IUPAC名 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[(2R)-2-bromohexadecanoyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C63H80BrNO15/c1-8-9-10-11-12-13-14-15-16-17-18-28-35-45(64)58(72)78-52(50(42-29-22-19-23-30-42)65-56(70)43-31-24-20-25-32-43)59(73)77-46-37-63(74)55(79-57(71)44-33-26-21-27-34-44)53-61(7,47(68)36-48-62(53,38-75-48)80-41(4)67)54(69)51(76-40(3)66)49(39(46)2)60(63,5)6/h19-27,29-34,45-48,50-53,55,68,74H,8-18,28,35-38H2,1-7H3,(H,65,70)/t45-,46+,47+,48-,50+,51-,52-,53+,55+,61-,62+,63-/m1/s1 |
InChIキー |
CHFZHQXKAHDGGH-LCYLWHTOSA-N |
異性体SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)Br |
正規SMILES |
CCCCCCCCCCCCCCC(C(=O)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。